4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexan-1-amine dihydrochloride
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Overview
Description
4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexan-1-amine dihydrochloride is a chemical compound characterized by its difluoro-substituted cyclohexan-1-amine structure with a pyridin-3-ylmethyl group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Suzuki-Miyaura Cross-Coupling Reaction: This involves the reaction of 4,4-difluorocyclohexan-1-amine with pyridin-3-ylmethyl boronic acid in the presence of a palladium catalyst and a base.
Reductive Amination: This method involves the reaction of 4,4-difluorocyclohexan-1-carboxylic acid with pyridin-3-ylmethylamine under reductive conditions using reducing agents like sodium cyanoborohydride.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.
Substitution: Substitution reactions can occur at the fluorine atoms or the pyridinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary amines and secondary amines.
Substitution Products: Derivatives with different substituents on the cyclohexan-1-amine or pyridinyl ring.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the context in which it is used, but it generally involves binding to the active site of the target molecule, leading to a biological response.
Comparison with Similar Compounds
4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexan-1-amine dihydrochloride
4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexan-1-amine dihydrochloride
Uniqueness: 4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexan-1-amine dihydrochloride is unique due to its specific substitution pattern on the cyclohexan-1-amine ring and the presence of the pyridin-3-ylmethyl group, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4,4-difluoro-1-(pyridin-3-ylmethyl)cyclohexan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2.2ClH/c13-12(14)5-3-11(15,4-6-12)8-10-2-1-7-16-9-10;;/h1-2,7,9H,3-6,8,15H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGRGCAFCAJORW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CC2=CN=CC=C2)N)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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